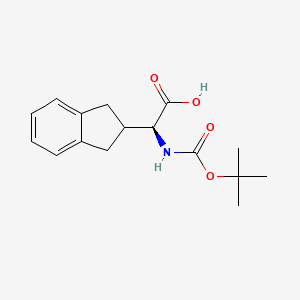

Boc-(Dmmb(Trt))Gly-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

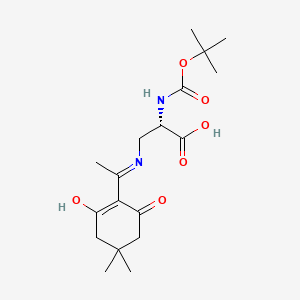

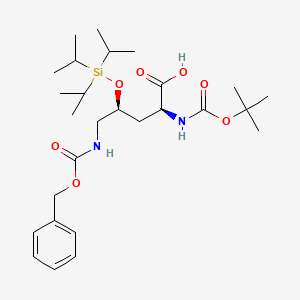

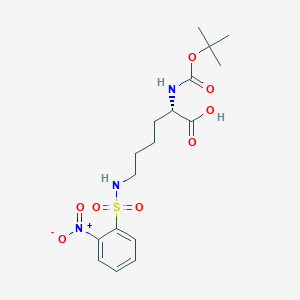

“Boc-(Dmmb(Trt))Gly-OH” is a compound where 2-Mercapto-4,5-dimethoxy-benzyl (Dmmb) represents an auxiliary group which has been applied for the ligation at the X-Gly site12.

Synthesis Analysis

The synthesis of peptides using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties3. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base4.

Molecular Structure Analysis

The molecular formula of “Boc-(Dmmb(Trt))Gly-OH” is C35H37NO6S526. The average molecular weight is 599.74526.

Chemical Reactions Analysis

The Boc group can be removed by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile7. Other strategies reported for the deprotection of Boc include the use of metal catalysts, as well as acetylchloride in methanol7.

Physical And Chemical Properties Analysis

The physical and chemical properties of “Boc-(Dmmb(Trt))Gly-OH” are not explicitly mentioned in the search results. However, it is soluble in DMSO2.科学的研究の応用

Characterization and Purification in Biological Samples

- Glycosaminoglycans such as chondroitin sulfate (CS) have been analyzed using dimethylmethylene blue (DMMB) assays. Accurate measurement of CS levels in unpurified extracts from biological sources like bovine trachea and shark cartilage was achieved despite potential interference from other components (Davies, Roubin, & Whitelock, 2008).

Synthesis of Peptides

- Alkylation of peptides, including tripeptide and hexapeptide derivatives containing sarcosine Li-enolate units, was studied. This includes the synthesis of peptides like Boc-Gly-Sar-MeLeu-OH, which were deprotonated and C-alkylated on sarcosine moieties (Seebach, Bossler, Gründler, Shoda, & Wenger, 1991).

Peptide Segment Coupling

- Methods for preparing protected peptide thiol acids, such as Boc-Gly-Ala-SH, and their coupling in non-aqueous solvents have been developed. This involves understanding the chemistry of peptides for effective synthesis (Yamashiro & Blake, 2009).

Carbonic Anhydrase Inhibitors

- Water-soluble aminoacyl/dipeptidyl sulfonamides containing Boc-Gly, Boc-Sar, and similar groups were synthesized and assayed as inhibitors of carbonic anhydrase isozymes, showing promise in treating conditions like glaucoma (Scozzafava, Briganti, Mincione, Menabuoni, Mincione, & Supuran, 1999).

Chemical Ligation at the X-gly Site

- An auxiliary group, the 2-mercapto-4,5-dimethoxybenzyl (Dmmb) moiety, was synthesized to form a Gly-building block, aiding in the study of peptide reactions and the synthesis of target peptides (Vizzavona, Dick, & Vorherr, 2002).

Safety And Hazards

The safety data sheet for a similar compound, Boc-Gly-Gly-OH, suggests that it is not a hazardous substance or mixture8. However, specific safety and hazard information for “Boc-(Dmmb(Trt))Gly-OH” was not found in the search results.

将来の方向性

The future directions for “Boc-(Dmmb(Trt))Gly-OH” are not explicitly mentioned in the search results. However, given its role in peptide synthesis, it may continue to be used in the development of new peptides and proteins for various applications12.

Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant literature and safety data sheets.

特性

IUPAC Name |

2-[(4,5-dimethoxy-2-tritylsulfanylphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37NO6S/c1-34(2,3)42-33(39)36(24-32(37)38)23-25-21-29(40-4)30(41-5)22-31(25)43-35(26-15-9-6-10-16-26,27-17-11-7-12-18-27)28-19-13-8-14-20-28/h6-22H,23-24H2,1-5H3,(H,37,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQUSEVODNERSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(Dmmb(Trt))Gly-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate](/img/structure/B613673.png)